molecular formula C6H3BrCl2 B155788 1-Bromo-2,3-dichlorobenzene CAS No. 56961-77-4

1-Bromo-2,3-dichlorobenzene

Cat. No. B155788
CAS RN: 56961-77-4
M. Wt: 225.89 g/mol
InChI Key: HVKCZUVMQPUWSX-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dichlorobenzene is a halogenated aromatic compound that is a derivative of benzene with bromine and chlorine substituents. It is a compound of interest due to its potential applications and effects on molecular interactions.

Synthesis Analysis

The synthesis of related halogenated benzene derivatives has been explored in various studies. For instance, palladium-catalyzed amination of dibromobenzene and bromodichlorobenzene has been used to form polyaza macrocycles, with the yields being influenced by the structure of the starting compounds and the polyamine chain length . This suggests that similar methodologies could potentially be applied to synthesize 1-Bromo-2,3-dichlorobenzene and its derivatives.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives has been extensively studied. For example, the crystal structure of p-bromochlorobenzene has been investigated, revealing insights into the symmetry and molecular orientation within the crystal lattice . Additionally, the molecular structure and vibrational frequencies of related compounds like 2-bromo-1,4-dichlorobenzene have been investigated using density functional theory (DFT) calculations, providing detailed information on the electronic density and geometry of these molecules .

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives has been a subject of interest. For instance, dissociative electron attachment to bromochlorobenzene isomers has been studied, showing that the ion yields of the fragment anions Cl- and Br- are influenced by the gas temperature, indicating a temperature-dependent reactivity . This could imply that 1-Bromo-2,3-dichlorobenzene may also exhibit similar reactivity patterns under varying temperature conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2,3-dichlorobenzene can be inferred from studies on related compounds. The experimental and theoretical vibrational investigation of 2-bromo-1,4-dichlorobenzene, for example, has provided insights into its NLO properties, quantum chemical descriptors, and local reactivity properties . Similarly, the PCM/TD-DFT analysis of 1-bromo-2,3-dichlorobenzene has revealed its electronic and structural aspects, including solvent effects on absorption spectrum and thermodynamic properties . These studies suggest that 1-Bromo-2,3-dichlorobenzene may have significant nonlinear optical properties and a complex interaction with solvents.

Scientific Research Applications

Inhibition of Striatal-Enriched Protein Tyrosine Phosphatase (STEP)

  • Scientific Field: Biochemistry and Neuroscience .
  • Application Summary: 1-Bromo-2,3-dichlorobenzene is used as a reagent in the preparation of selective nonpeptidic inhibitors of striatal-enriched protein tyrosine phosphatase (STEP) . STEP is a brain-specific phosphatase that has been implicated in several neuropsychiatric disorders with significant cognitive impairments, including Alzheimer’s disease, schizophrenia, and fragile X syndrome .

Production of 2,4,4’-Trichloro-biphenyl

  • Scientific Field: Organic Synthesis .
  • Application Summary: 1-Bromo-2,3-dichlorobenzene is used to produce 2,4,4’-trichloro-biphenyl . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff fields .
  • Methods of Application: The reaction to produce 2,4,4’-trichloro-biphenyl requires aqueous sodium carbonate (Na2CO3) and solvents such as dioxane and ethanol .

Safety And Hazards

This chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

As for future directions, 1-Bromo-2,3-dichlorobenzene could potentially be used in the development of new chemical synthesis methods and in the production of pharmaceuticals and agrochemicals .

properties

IUPAC Name

1-bromo-2,3-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKCZUVMQPUWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205533
Record name 1-Bromo-2,3-dichlorobenzene
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Molecular Weight

225.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3-dichlorobenzene

CAS RN

56961-77-4
Record name 1-Bromo-2,3-dichlorobenzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,3-dichlorobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2,3-dichlorobenzene
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Record name 1-bromo-2,3-dichlorobenzene
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Synthesis routes and methods I

Procedure details

32.7 g 2,3-Dichloroaniline (0.20 mole) is added to a mixture of 21.4 g of NaBr (0.20 mole, 1.0 equivalent), 110.0 g of 48% aqueous HBr (0.66 mole, 3.3 equivalents) and 70 ml water at 30-40° C. The mixture is stirred for 15 minutes at 30-40° C. and then heated to 45° C. Then 5.1 g CuSO4*5H2O (0.02 mole, 0.10 equivalent) is added and the mixture is stirred for 15 minutes at 45° C. After this, an aqueous solution of NaNO2 (40% solution in water, 37.6 g, 0.22 mole, 1.1 equivalents) is added via subsurface feeding over a period of 2 hours at 45° C. The reaction mixture is stirred for 30 minutes at 45° C. After this, the reaction mixture is heated to 60-65° C. The organic phase containing the reaction product is separated from the aqueous phase and is cooled to ambient temperature, leading to solidification of the reaction product. The remaining liquid is discarded and the crude product is washed twice with 10 ml water and dried under vacuum. 44.0 g (83% of theory) of 1-bromo-2,3-dichlorobenzene is obtained in the form of a light brown solid (purity: 85%).
Quantity
32.7 g
Type
reactant
Reaction Step One
Name
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
37.6 g
Type
reactant
Reaction Step Two
Name
Quantity
5.1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

163 g 2,3-Dichloroaniline (1.0 mol) is added to a mixture of 3250 g of 30% aqueous HBr (12.0 mole) and 25.4 g copper powder of a particle size of approx. 45μ at 35-37° C. The mixture is stirred for 15 minutes at 35-37° C. Then, 766 g of an aqueous solution of NaNO2 (40% solution in water, 4.44 mole) is added via subsurface feeding over a period of 3 hours at 35° C. Parallel to the addition of the sodium nitrite 489 g 2,3-dichloroaniline (3.0 mol) is added over a period of 2.5 hours at the same temperature. The addition of dichloraniline starts 15 minutes after the start of the addition of sodium nitrite. After all additions are complete the reaction mixture is stirred for 30 minutes at 35° C. Then, the reaction mixture is heated to 60-65° C. The organic phase containing the reaction product is separated from the aqueous phase. The remaining liquid is discarded and the crude product is washed twice with 200 ml water. 792.2 g of crude solid 1-bromo-2,3-dichlorobenzene is obtained (87.7% of theory) with a purity of 86.2%).
Quantity
163 g
Type
reactant
Reaction Step One
Name
Quantity
3250 g
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
766 g
Type
reactant
Reaction Step Two
Name
Quantity
4.44 mol
Type
reactant
Reaction Step Two
Quantity
489 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

32.7 g 2,3-Dichloroaniline (0.20 mole) is added to a mixture of 21.4 g of NaBr (0.20 mole, 1.0 equivalent), 110.0 g of 48% aqueous HBr (0.66 mole, 3.3 equivalents) and 70 ml water at 30-45° C. The mixture is stirred for 15 minutes at 30-45° C. and then heated to 60° C. Then 2.9 g Cu(I)Br (0.02 mole, 0.10 equivalent) is added and the mixture is stirred for 15 minutes at 60° C. After this, an aqueous solution of NaNO2 (40% solution in water, 37.6 g, 0.22 mole, 1.1 equivalents) is added via subsurface feeding over a period of 2 hours at 60-65° C. The reaction mixture is stirred for 30 minutes at 60-65° C. The organic phase containing the reaction product is separated from the aqueous phase and is cooled to ambient temperature, leading to solidification of the reaction product. The remaining liquid is discarded and the crude product is washed two times with 10 ml water and dried under vacuum. 44.0 g (89% of theory) of 1-bromo-2,3-dichlorobenzene is obtained in the form of a light brown solid (purity: 91%). For further characterisation, the crude product was purified by vacuum distillation (130° C./20 mmHg). 38.0 g (84% of theory) of pure 1-bromo-2,3-dichlorobenzene is obtained in the form of white crystals.
Quantity
32.7 g
Type
reactant
Reaction Step One
Name
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu(I)Br
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
37.6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

32.7 g 2,3-Dichloroaniline (0.20 mole) is added to a mixture of 168.5 g of 48% aqueous HBr (1.0 mole, 5.0 equivalents) and 40 ml water at 30-40° C. The mixture is stirred for 15 minutes at 30-40° C. and then heated to 45° C. Then 2.9 g Cu(I)Br (0.02 mole, 0.10 equivalent) is added and the mixture is stirred for 15 minutes at 45° C. After this, an aqueous solution of NaNO2 (40% solution in water, 35.6 g, 0.21 mole, 1.0 equivalents) is added via subsurface feeding over a period of 2 hours at 45° C. The reaction mixture is stirred for 30 minutes at 45° C. After this, the reaction mixture is heated to 60-65° C. The organic phase containing the reaction product is separated from the aqueous phase and is cooled to ambient temperature, leading to solidification of the reaction product. The remaining liquid is discarded and the crude product is washed twice with 10 ml water and dried under vacuum. 40.0 g (80% of theory) of 1-bromo-2,3-dichlorobenzene is obtained in the form of a light brown solid (purity: 90%).
Quantity
32.7 g
Type
reactant
Reaction Step One
Name
Quantity
168.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu(I)Br
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
35.6 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2,3-dichlorobenzene
Reactant of Route 2
1-Bromo-2,3-dichlorobenzene
Reactant of Route 3
1-Bromo-2,3-dichlorobenzene
Reactant of Route 4
1-Bromo-2,3-dichlorobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2,3-dichlorobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2,3-dichlorobenzene

Citations

For This Compound
72
Citations
M Arivazhagan, P Muniappan, R Meenakshi… - … Acta Part A: Molecular …, 2013 - Elsevier
This study represents an integral approach towards understanding the electronic and structural aspects of 1-bromo-2,3-dichlorobenzene (BDCB). The experimental spectral bands were …
Number of citations: 25 www.sciencedirect.com
RA Nyquist, BR Loy, RW Chrisman - Spectrochimica Acta Part A: Molecular …, 1981 - Elsevier
Vibrational assignments are given for the six isomers of bromo-dichlorobenzene. The difficulty in specifically establishing the identity of 1-bromo-2,3-dichlorobenzene vs. 1-bromo-2,6-…
Number of citations: 3 www.sciencedirect.com
SR Gagliardi, TW Schultz - Bulletin of environmental contamination …, 2005 - hero.epa.gov
1 bromo 2, 3 dichlorobenzene; 1 bromo 2, 6 dichlorobenzene; 1, 2 dichlorobenzene; 1, 2, 3 trichlorobenzene; 1, 2, 4 trichlorobenzene; 1, 3 dichlorobenzene; 2 chlorophenol; 2 …
Number of citations: 9 hero.epa.gov
D Botta, E Mantica - Water Research, 1999 - Elsevier
Water samples collected at different stages of a demineralization process were examined after closed loop stripping and analysed by GC–FID and GC–MS. The results showed a …
Number of citations: 11 www.sciencedirect.com
D Lu, J Zhu, P Zou, X Peng, Y Yu, S Zhang, Q Chen… - Physical Review A, 2010 - APS
An important quantum search algorithm based on the quantum random walk performs an oracle search on a database of N items with O (ph N) calls, yielding a speedup similar to the …
Number of citations: 38 journals.aps.org
Z Lin, H Yu, D Wei, G Wang, J Feng, L Wang - Chemosphere, 2002 - Elsevier
Based on the C 18 Empore™ disk/water partition coefficient of a mixture, quantitative structure–activity relationships (QSARs) are presented, which are used to predict the toxicity of …
Number of citations: 54 www.sciencedirect.com
S Nakatsuka, H Gotoh, K Kinoshita… - Angewandte …, 2017 - Wiley Online Library
The increasing attention devoted to triangulenes and their heteroatom derivatives inspired us to explore a divergent synthesis of heteroatom‐centered 4,8,12‐triazatriangulenes, which …
Number of citations: 142 onlinelibrary.wiley.com
T Hatakeyama, T Ikuta, K Shiren… - … and Devices XX, 2016 - spiedigitallibrary.org
Organic light-emitting diodes (OLEDs) play an important role in the new generation of flat-panel displays. Conventional OLEDs employing fluorescent materials together with triplet–…
Number of citations: 1 www.spiedigitallibrary.org
H Huang, X Wang, W Ou, J Zhao, Y Shao, L Wang - Chemosphere, 2003 - Elsevier
Acute lethal toxicity (the negative logarithm of molar concentrations of 12 h acute median lethal, expressed as 12 h-log1/LC 50 ) of 46 benzene derivatives to Rana japonica tadpoles …
Number of citations: 52 www.sciencedirect.com
S Oda, T Hatakeyama - Bulletin of the Chemical Society of Japan, 2021 - journal.csj.jp
This account highlights the development of efficient borylation reactions of arenes toward organoboron-based materials. Upon the introduction of boron substituents, an intramolecular …
Number of citations: 50 www.journal.csj.jp

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